molecular formula C20H29N3O3 B5992044 1-{4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}PROPAN-1-ONE

1-{4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}PROPAN-1-ONE

Cat. No.: B5992044
M. Wt: 359.5 g/mol
InChI Key: WQDNRUZUEHOGRQ-UHFFFAOYSA-N
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Description

1-{4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}PROPAN-1-ONE is a complex organic compound known for its diverse applications in various scientific fields. This compound features a piperazine ring substituted with a methoxyphenyl group, making it a valuable intermediate in pharmaceutical and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}PROPAN-1-ONE typically involves multiple steps, starting with the preparation of 1-(2-Methoxyphenyl)piperazine. This intermediate is then reacted with piperidine and propanone under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like chloroform, ethyl acetate, and methanol, with temperatures maintained at specific levels to ensure optimal yields .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. This method enhances the efficiency and yield of the compound, making it suitable for large-scale applications in pharmaceutical manufacturing.

Chemical Reactions Analysis

Types of Reactions

1-{4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}PROPAN-1-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, alkyl halides.

Major Products Formed

The major products formed from these reactions include various substituted piperazines and piperidines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

1-{4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}PROPAN-1-ONE has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of receptor-ligand interactions due to its structural similarity to neurotransmitters.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-{4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}PROPAN-1-ONE involves its interaction with specific molecular targets, such as dopamine and serotonin receptors. The compound acts as an antagonist at these receptors, modulating their activity and influencing various physiological processes. This interaction is mediated through the binding of the methoxyphenyl group to the receptor sites, altering their conformation and function .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyphenyl)piperazine
  • 1-(4-Methoxyphenyl)piperazine
  • 1-(2,3-Dichlorophenyl)piperazine

Uniqueness

1-{4-[4-(2-METHOXYPHENYL)PIPERAZINE-1-CARBONYL]PIPERIDIN-1-YL}PROPAN-1-ONE stands out due to its unique combination of a piperazine ring with a methoxyphenyl group and a piperidine moiety. This structure imparts distinct pharmacological properties, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

1-[4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3/c1-3-19(24)22-10-8-16(9-11-22)20(25)23-14-12-21(13-15-23)17-6-4-5-7-18(17)26-2/h4-7,16H,3,8-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQDNRUZUEHOGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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